alpha-(2-(Dimethylamino)ethyl)-alpha-phenylindole-3-methanol
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Overview
Description
3-(dimethylamino)-1-(1H-indol-3-yl)-1-phenyl-1-propanol is a complex organic compound that features an indole ring, a phenyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-(1H-indol-3-yl)-1-phenyl-1-propanol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . Another method includes the use of microwave-assisted one-pot Heck isomerization-Fischer indolization sequences .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-1-(1H-indol-3-yl)-1-phenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indoles or phenyl derivatives.
Scientific Research Applications
3-(dimethylamino)-1-(1H-indol-3-yl)-1-phenyl-1-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-1-(1H-indol-3-yl)-1-phenyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with the sGC-NO/cytokine pathway, exhibiting anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in cell elongation and division.
Indole-3-butyric acid: A precursor of indole-3-acetic acid, used as a plant growth regulator.
N-methyltryptamine: A naturally occurring tryptamine with psychoactive properties.
Uniqueness
3-(dimethylamino)-1-(1H-indol-3-yl)-1-phenyl-1-propanol is unique due to its combination of an indole ring, a phenyl group, and a dimethylamino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
102164-07-8 |
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Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(1H-indol-3-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C19H22N2O/c1-21(2)13-12-19(22,15-8-4-3-5-9-15)17-14-20-18-11-7-6-10-16(17)18/h3-11,14,20,22H,12-13H2,1-2H3 |
InChI Key |
LZAVFMHBBSGJAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CNC3=CC=CC=C32)O |
Origin of Product |
United States |
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